molecular formula C9H7N3 B1604303 6-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile CAS No. 1000340-62-4

6-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile

Cat. No.: B1604303
CAS No.: 1000340-62-4
M. Wt: 157.17 g/mol
InChI Key: LJSPMLBMBSJULN-UHFFFAOYSA-N
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Description

“6-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile” is a chemical compound with the molecular formula C8H8N2. It has a molecular weight of 132.16 . This compound is a solid at room temperature .


Synthesis Analysis

The synthesis of pyrrolo[2,3-b]pyridine derivatives has been reported in various studies . A ring cleavage methodology reaction has been used for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H8N2/c1-6-2-3-7-4-5-9-8(7)10-6/h2-5H,1H3,(H,9,10) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule .


Chemical Reactions Analysis

Pyrrolo[2,3-b]pyridine derivatives have been found to exhibit potent activities against FGFR1, 2, and 3 . The effectiveness of these compounds as inhibitors seems to correlate with the orientation of the active pyrrolo[2,3-b]pyridines in the HNE catalytic triad Ser195-His57-Asp102 .


Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature and should be stored in a dry environment at 2-8°C .

Scientific Research Applications

Pyrrolidine in Drug Discovery

Pyrrolidine rings, including derivatives like 6-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile, are widely used in medicinal chemistry due to their significant stereochemical and pharmacophoric properties. These compounds are instrumental in exploring pharmacophore space, contributing to molecular stereochemistry, and increasing three-dimensional coverage, which is crucial for developing new biologically active molecules with target selectivity. Their unique stereochemistry allows for different biological profiles of drug candidates, emphasizing the role of pyrrolidine derivatives in designing compounds with varied biological activities (Li Petri et al., 2021).

Enaminoketones and Heterocycles Synthesis

This compound serves as a versatile building block for synthesizing a wide array of heterocycles such as pyridine, pyrimidine, and pyrrole derivatives. The compound's inherent nucleophilicity and electrophilicity enable the formation of complex molecules, playing a pivotal role in the synthesis of natural products and biologically active heterocycles. This synthesis versatility highlights the compound's significance in developing potential therapeutic agents and exploring novel chemical spaces (Negri et al., 2004).

Chemical and Biological Properties of Pyridine Derivatives

Pyridine derivatives, including this compound, have been identified as crucial components in various medicinal and chemosensing applications. Their broad spectrum of biological activities, including antifungal, antibacterial, and anticancer properties, underscores the importance of these compounds in drug discovery and development. Furthermore, the high affinity of pyridine derivatives for various ions and neutral species underscores their utility as effective chemosensors for detecting various species in environmental, agricultural, and biological samples (Abu-Taweel et al., 2022).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mechanism of Action

Target of Action

The primary targets of 6-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . They play an essential role in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .

Mode of Action

Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .

Biochemical Pathways

The compound interacts with the FGFR signaling pathway, which is involved in various biological processes. The activation of this pathway can facilitate cancer initiation, progression, and resistance to cancer therapy . Therefore, inhibiting this pathway represents an attractive strategy for cancer therapy .

Pharmacokinetics

It is noted that a derivative of this compound, referred to as compound 4h, with low molecular weight would be an appealing lead compound, which was beneficial to the subsequent optimization .

Result of Action

In vitro, compound 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis . In addition, 4h also significantly inhibited the migration and invasion of 4T1 cells .

Biochemical Analysis

Biochemical Properties

6-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes and receptors. It has been shown to interact with fibroblast growth factor receptors (FGFRs), which are crucial for cell proliferation, differentiation, and survival . The compound exhibits potent inhibitory activity against FGFR1, FGFR2, and FGFR3, with IC50 values in the nanomolar range . These interactions are primarily driven by the binding of this compound to the ATP-binding site of the receptors, leading to the inhibition of their kinase activity.

Cellular Effects

This compound has been observed to exert significant effects on various cell types and cellular processes. In cancer cells, particularly breast cancer 4T1 cells, the compound inhibits cell proliferation and induces apoptosis . Additionally, it significantly reduces the migration and invasion abilities of these cells, suggesting its potential as an anti-metastatic agent . The compound also influences cell signaling pathways, including the RAS-MEK-ERK and PI3K-Akt pathways, which are critical for cell growth and survival .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the ATP-binding site of FGFRs, leading to the inhibition of their kinase activity . This inhibition prevents the autophosphorylation of tyrosine residues in the cytoplasmic tail of the receptors, thereby blocking the activation of downstream signaling pathways . The compound’s low molecular weight and specific binding interactions make it an appealing lead compound for further optimization in drug development .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time points. The compound demonstrates stability under standard storage conditions, with minimal degradation observed over time . Long-term studies in vitro have shown sustained inhibitory effects on FGFR activity and consistent anti-proliferative effects on cancer cells . In vivo studies have also indicated prolonged efficacy, with significant tumor growth inhibition observed in animal models .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, some adverse effects, such as weight loss and mild organ toxicity, have been reported . These findings highlight the importance of optimizing dosage to achieve a balance between efficacy and safety in therapeutic applications.

Metabolic Pathways

This compound is involved in metabolic pathways that include its interaction with various enzymes and cofactors . The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolism results in the formation of several metabolites, which may contribute to its overall pharmacological effects

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound’s lipophilic nature facilitates its diffusion across cell membranes, allowing it to reach its intracellular targets . Additionally, binding to plasma proteins may influence its distribution and bioavailability in vivo .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with its target receptors and enzymes . The compound’s activity and function are influenced by its localization, with specific targeting signals and post-translational modifications directing it to particular cellular compartments . Understanding these localization dynamics is crucial for optimizing its therapeutic potential.

Properties

IUPAC Name

6-methyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3/c1-6-4-7(5-10)8-2-3-11-9(8)12-6/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJSPMLBMBSJULN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=CNC2=N1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20646904
Record name 6-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20646904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000340-62-4
Record name 6-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000340-62-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20646904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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